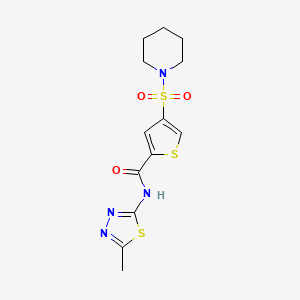
N~2~-benzyl-N~4~-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "N2-benzyl-N4-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine" often involves multistep chemical reactions including the formation of Schiff base-type intermediates, cyclization, and alkylation processes. For example, the synthesis of 6-benzimidazolyl-5-nitrosopyrimidines was developed using Schiff base-type intermediates derived from N4-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine, showcasing the complexity and efficiency of such synthetic strategies (Cobo et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this class often features significant electronic polarization within the substituted pyrimidine system, as evidenced by interatomic distance measurements in structural analyses. For instance, studies have shown that N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which share structural similarities, exhibit varied hydrogen bonding patterns influenced by their hydration states and substituents, affecting their molecular and supramolecular structures (Trilleras et al., 2008).
Chemical Reactions and Properties
Compounds like "N2-benzyl-N4-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine" participate in a variety of chemical reactions due to the reactive nature of the pyrimidine ring and the substituents attached to it. Their reactivity can be tailored through structural modifications, leading to diverse chemical behaviors and applications. For example, benzo[4,5]imidazo[1,2-a]pyrimidines were constructed using N,N-dimethylformamide as a one-carbon source, highlighting the innovative approaches to synthesizing complex heterocyclic compounds (Guo et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and mechanical strength, can vary significantly based on the specific substituents and molecular structure. For instance, polyimides derived from pyrimidine-containing monomers have shown excellent solubility in polar solvents, outstanding thermal stability with high glass transition temperatures, and remarkable mechanical properties, demonstrating the material science potential of pyrimidine-based compounds (Chen et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards radicals and antioxidative potential, are crucial for applications in medicinal chemistry and materials science. The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols, for instance, have provided insights into the antioxidant properties of pyridinol derivatives, showing that structural modifications can lead to compounds with high efficacy as chain-breaking antioxidants (Wijtmans et al., 2004).
科学的研究の応用
Antitumor Activity : The synthesis and antitumor activity of related pyrimidine compounds have been investigated. For example, a study discussed the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential in cancer treatment (Grivsky et al., 1980).
Drug Metabolism and Biotransformation : Research on the metabolism of spleen tyrosine kinase inhibitors, which are structurally similar to the compound , has been conducted. This includes studies on the metabolic pathways involving hepatic and gut bacterial processes in humans (Sweeny et al., 2010).
Polyimide Synthesis and Properties : Several studies focus on the synthesis and properties of polyimides derived from related compounds, highlighting their potential use in materials science. These polyimides exhibit properties like solubility in organic solvents, thermal stability, and mechanical strength, making them useful for various industrial applications (Banerjee et al., 2003).
Phosphodiesterase Inhibition : Compounds structurally similar to N
2-benzyl-N4-(2,4-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine have been investigated for their ability to inhibit phosphodiesterase 9, suggesting potential therapeutic applications in neurological disorders (Wunder et al., 2005).Chemical Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of novel compounds with similar structures, exploring their chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Katritzky et al., 1999).
Antimicrobial Agents : Some research has been done on developing antimicrobial agents using related pyrimidine structures. These studies involve synthesizing novel compounds and evaluating their efficacy against various microbial strains (Rao et al., 2020).
Analgesic Properties : Chemical modifications of related pyrimidine structures have been explored for optimizing biological properties, such as enhancing analgesic effects. This involves synthesizing new derivatives and evaluating their efficacy (Ukrainets et al., 2015).
特性
IUPAC Name |
2-N-benzyl-4-N-(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-14-9-10-18(15(2)11-14)23-19-12-16(3)22-20(24-19)21-13-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRZRROCTSPOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5520482.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5520508.png)
![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)
![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)
![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)
![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)